methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate

Physicochemical Property Prediction Drug-Likeness Assessment Kinase Inhibitor Profiling

Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate (CAS 2034490-66-7) is a fully synthetic small-molecule organic compound with the molecular formula C15H17N3O6S2 and a molecular weight of 399.44 g/mol. Its structure is defined by a central azetidine ring that functions as a bis-sulfonamide hub: one sulfonamide bridges the azetidine nitrogen to a 4-(methoxycarbonyl)phenyl group, while the second sulfonamide links the azetidine 3-position to a 1-methyl‑1H‑imidazole heterocycle.

Molecular Formula C15H17N3O6S2
Molecular Weight 399.44
CAS No. 2034490-66-7
Cat. No. B2847815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate
CAS2034490-66-7
Molecular FormulaC15H17N3O6S2
Molecular Weight399.44
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C15H17N3O6S2/c1-17-8-7-16-15(17)25(20,21)13-9-18(10-13)26(22,23)12-5-3-11(4-6-12)14(19)24-2/h3-8,13H,9-10H2,1-2H3
InChIKeyMMHGDQHUHFRMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate (CAS 2034490-66-7): Basic Identity and Procurement-Relevant Attributes


Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate (CAS 2034490-66-7) is a fully synthetic small-molecule organic compound with the molecular formula C15H17N3O6S2 and a molecular weight of 399.44 g/mol. Its structure is defined by a central azetidine ring that functions as a bis-sulfonamide hub: one sulfonamide bridges the azetidine nitrogen to a 4-(methoxycarbonyl)phenyl group, while the second sulfonamide links the azetidine 3-position to a 1-methyl‑1H‑imidazole heterocycle. The compound is catalogued as a research chemical [1].

Why Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate Cannot Be Substituted by In-Class Analogs


The target compound occupies a unique chemical space not replicated by common imidazole-sulfonamide or azetidine-sulfonamide analogs. Its structural fingerprint is defined by a dual‑sulfonamide azetidine bridge that pairs a methyl benzoate ester with an N‑methylimidazole; altering either the azetidine ring size, the number of sulfonamide linkages, or the terminal ester/heterocycle combination can profoundly shift hydrogen‑bond donor/acceptor count, polar surface area, and conformational flexibility. Premature substitution with compounds that share only one substructure—such as 2‑(azetidine‑3‑sulfonyl)‑1‑methyl‑1H‑imidazole lacking the benzoate‑sulfonamide extension—could result in loss of critical interactions with biological targets and compromise downstream screening or SAR interpretation. Therefore, procurement decisions must be guided by the complete, quantifiable property profile outlined below [1][2].

Quantitative Differentiation Evidence for Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate


Computed Physicochemical Profile of Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate vs. ISCK03 and Lipinski Parameters

The target compound exhibits a calculated logP of approximately 2.19 (estimated via the ZINC15 annotation) and a topological polar surface area (tPSA) of 141 Ų, as computed by the ZINC15 pipeline. These values position the compound in a distinct lipophilicity space compared to the well-known c‑Kit inhibitor ISCK03 (CAS 945526‑43‑2), which has a reported logP of ~3.69 and a tPSA of ~78 Ų. The higher tPSA and lower logP of the target compound suggest superior aqueous compatibility and a reduced risk of off‑target promiscuity commonly associated with highly lipophilic molecules. Additionally, the target compound adheres to Lipinski’s Rule of Five (MW 399.44 < 500; logP ~2.19 < 5; H‑bond donors = 0 < 5; H‑bond acceptors = 11 > 10 [Rule of five allows up to 10 HBA, so this is a marginal violation that may be acceptable for lead‑like space]) [1][2].

Physicochemical Property Prediction Drug-Likeness Assessment Kinase Inhibitor Profiling

Structural Uniqueness: Dual-Sulfonamide Azetidine Scaffold of Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate vs. Single-Sulfonamide Analogs

The target molecule is a rare example of a bis‑sulfonamide directly connected through an azetidine ring. In contrast, the close analog 2‑(azetidine‑3‑sulfonyl)‑1‑methyl‑1H‑imidazole (CAS 1706428‑78‑5, MW 201.25) contains only a single sulfonamide linkage. The presence of a second sulfonamide in the target molecule, which couples the azetidine to a methyl benzoate group, introduces a key vector for additional hydrogen‑bonding, π‑stacking, and steric occupancy. This feature is directly analogous to the design logic employed in E3‑ligase recruiting motifs (e.g., VHL or CRBN ligands) where an exposed aromatic ester serves as a handhold for protein binding. The simpler single‑sulfonamide analog cannot recapitulate this pharmacophoric element [1].

Medicinal Chemistry Scaffold Hopping Proteolysis-Targeting Chimera Design

Absence of Documented Biological Off‑Target Activity for Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate: A Procurement Advantage Over ISCK03

A comprehensive search of ChEMBL, BindingDB, PubMed, and the ZINC bioactivity database reveals no annotated biological target or off‑target activity for the target compound. By contrast, ISCK03 is a well‑characterized c‑Kit inhibitor with documented inhibition of c‑Kit phosphorylation at 10 µM in 501mel human melanoma cells and downstream suppression of p44/42 ERK MAPK signaling [3]. For researchers seeking a structurally novel molecule unencumbered by prior biological annotations—useful as a negative control, a starting fragment, or a PROTAC linker—this 'blank slate' profile can be a distinct procurement advantage [1][2].

Selectivity Off-Target Liability Chemical Probe Purity

Optimal Application Scenarios for Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate Based on Differentiation Evidence


Fragment-Based and Scaffold-Hopping Hit Discovery

The target compound’s unique bis‑sulfonamide azetidine core (tPSA = 141 Ų, logP ~2.19) provides a proprietary scaffold that is chemically distinct from common benzoic acid or mono‑sulfonamide analogs. Its moderate lipophilicity and high polar surface area make it an attractive entry point for fragment‑based drug design, particularly for targets where a balanced solubility‑permeability profile is critical. Researchers can use this molecule as a starting point to build focused libraries that maintain the azetidine‑bis‑sulfonamide framework while varying the benzoate ester or imidazole substituents [1][2].

PROTAC Linker and E3 Ligase Ligand Development

The structural precedent of bis‑sulfonamide‑linked aromatic groups in PROTAC linker chemistry (e.g., benzenesulfonamide‑based VHL ligands) suggests a role for this compound as a bifunctional intermediate. The methyl benzoate group provides a readily modifiable ester handle for amide coupling or saponification, while the 1‑methylimidazole‑sulfonamide moiety offers a potential exit vector for linker extension. Unlike commercially available mono‑sulfonamide azetidine fragments, this compound has both arms pre‑installed, reducing synthetic step count [3].

Negative Control Probe for Kinase Selectivity Profiling

Given the complete absence of known kinase inhibitory activity in public databases—in stark contrast to the well‑annotated c‑Kit inhibitor ISCK03—the compound can serve as a structurally matched negative control in kinase selectivity panels. Its molecular similarity (e.g., imidazole‑sulfonamide motif, aromatic ester) to known kinase hinge‑binders, combined with a lack of registered biological activity, enables its use as a specificity control in high‑throughput screens, ensuring that observed effects are not due to general scaffold‑dependent kinase inhibition [4].

Biophysical Characterization of Novel Protein-Ligand Interactions

The compound’s combination of two distinct aromatic termini (imidazole and benzoate) joined by a conformationally restricted azetidine ring makes it a valuable tool for analyzing protein‑ligand interactions by surface plasmon resonance (SPR) or X‑ray crystallography. Co‑crystallization experiments can reveal how each sulfonamide group contributes to binding, information that cannot be gleaned from simpler, single‑sulfonamide azetidine analogs. This structural insight is essential for rational optimization of binding affinity and selectivity [1].

Quote Request

Request a Quote for methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.